[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid
Overview
Description
This compound is a complex organic molecule with the molecular formula C21H26N2O6 . It contains multiple functional groups, including two amine groups, two oxoethyl groups, and an acetic acid group . The structure also includes multiple methoxyphenyl groups, which are aromatic rings with methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to a central carbon backbone . The presence of both amine and carboxylic acid groups suggests that it could exist as a zwitterion at certain pH levels .Scientific Research Applications
Biochemical Interactions and Mechanisms
- Research into lignin model compounds, including 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol IX, has uncovered intricate mechanisms of acidolysis, revealing the significance of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in the reactions of benzyl-cation-type intermediates. This work emphasizes the nuanced biochemistry involved in the degradation of such compounds under specific conditions (Yokoyama, 2015).
Betalains: Chemistry and Biochemistry
- Betalains, with a nitrogenous core structure including betalamic acid, demonstrate a remarkable range of structures and biological functions. They form a variety of betacyanins and betaxanthins through condensation with imino compounds or amino acids/derivatives. Betalains serve as chemosystematic markers and contribute to health, showcasing the biochemical versatility and potential therapeutic applications of these compounds (Khan & Giridhar, 2015).
Environmental and Health Implications
- Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA are widely used herbicides with potential carcinogenic outcomes. Despite toxicological studies in rodents showing no evidence of carcinogenicity, the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains a significant concern. This highlights the complex interplay between environmental chemicals and human health (Stackelberg, 2013).
Psychoactive Substances and Serotonin Syndrome
- The rise in the use of new psychoactive substances (NPS) poses significant health risks. NPS are chemically diverse and can lead to a wide range of clinical implications including serotonin syndrome (SS), a condition resulting from over-activation of the serotoninergic system. This emphasizes the need for heightened awareness and diagnostic precision in treating patients exposed to these substances (Schifano et al., 2021).
Advanced Oxidation Processes in Wastewater Treatment
- Advanced oxidation processes (AOPs) are increasingly used to treat recalcitrant compounds like acetaminophen (ACT) from aqueous media. Research into the kinetics, mechanisms, and biotoxicity of by-products of ACT degradation by AOPs provides valuable insights into enhancing the treatment processes and reducing environmental impacts (Qutob et al., 2022).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the activities observed in related compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
2-(N-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-27-17-7-5-16(6-8-17)23(14-21(25)26)13-20(24)22-11-10-15-4-9-18(28-2)19(12-15)29-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGLEGHQJKJLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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